
4-Chloro-2-methoxybenzoic acid
Overview
Description
4-Chloro-2-methoxybenzoic acid (CAS 57479-70-6) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇ClO₃ and a molecular weight of 185.58–186.59 g/mol. It is characterized by a methoxy group at the 2-position and a chlorine atom at the 4-position on the benzene ring, along with a carboxylic acid functional group. Key properties include a melting point of 145–148°C and its role as a versatile intermediate in organic synthesis.
Synthesis: The compound is synthesized via Fries rearrangement and O-methylation starting from 4-chlorophenol, achieving a yield of 54.1% and purity of 98.2% . It also serves as a precursor for decarboxylative iodination reactions to form 4-chloro-1-iodo-2-methoxybenzene under transition-metal-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The compound undergoes directed substitution reactions influenced by its electron-donating methoxy group and electron-withdrawing chlorine atom.
Mechanistic Insights :
-
The methoxy group activates the ring at ortho/para positions, while chlorine directs substitution to meta. Competitive directing effects result in preferential substitution at the 5-position (para to -OCH₃) under controlled conditions .
-
Bromination with N-bromosuccinimide (NBS) proceeds via radical intermediates in tetrahydrofuran (THF) .
Coordination Chemistry with Metal Ions
The carboxylate group facilitates complex formation with transition metals, acting as a monodentate ligand.
Key Findings :
-
Thermal decomposition of Mn(II) and Co(II) complexes yields Mn₃O₄ and CoO, respectively, while Cu(II) complexes produce CuO and metallic Cu .
-
Magnetic moments align with high-spin configurations for Mn(II) and Co(II), while Cu(II) exhibits partial quenching due to Jahn-Teller distortion .
Functional Group Transformations
The carboxylic acid group participates in esterification, amidation, and decarboxylation reactions.
Synthetic Utility :
-
Ester derivatives are key intermediates in synthesizing sodium-glucose cotransporter-2 (SGLT-2) inhibitors .
-
Amidation with ethylenediamine derivatives enables access to antiemetic agents like benzamide pharmaceuticals .
Oxidation and Reduction Pathways
Controlled redox reactions modify the aromatic ring and side chains.
Industrial-Scale Reaction Optimization
Key parameters for scalable synthesis include:
-
Chlorination : Iodobenzene dichloride in THF at 0–5°C achieves >70% yield with minimal byproducts .
-
Metal Complexation : Stoichiometric control (1:2 metal-to-ligand ratio) ensures high-purity coordination compounds .
-
Ester Hydrolysis : Alkaline conditions (NaOH/MeOH/H₂O) followed by HCl acidification yield >95% pure carboxylic acid .
This compound’s versatility in electrophilic substitution, coordination chemistry, and functional group interconversion underpins its utility in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula . It is also known as 4-Chloro-o-anisic acid and has a CAS number of 57479-70-6 . This compound is a white to light brown crystalline powder and is widely utilized in various research fields .
Applications
This compound is employed across a range of scientific disciplines due to its unique chemical properties. These applications span pharmaceutical development, agricultural chemicals, material science, analytical chemistry, and biochemical research .
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals . It is particularly valuable in the development of anti-inflammatory and analgesic drugs .
Agricultural Chemicals
This compound is used in the formulation of herbicides and pesticides . It enhances crop protection and yield by targeting specific plant growth pathways . However, it's important to note that some chlorophenoxy herbicides, including those related to this compound, have been associated with potential health risks. Studies have shown associations between exposure to chlorophenoxy herbicides and malignant lymphoma, particularly among farmers with prolonged exposure . Therefore, careful handling and application are essential.
Material Science
This compound is explored for its potential in creating advanced materials, such as polymers and coatings, that require specific thermal and chemical resistance properties .
Analytical Chemistry
The compound is employed as a standard in chromatographic techniques, aiding researchers in the accurate quantification of related compounds in complex mixtures .
Biochemical Research
This compound is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets .
Safety and Hazards
This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard . It causes skin and serious eye irritation . It may also cause respiratory irritation .
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.
- If on skin: Wash with plenty of soap and water.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Get medical advice/attention if you feel unwell or if skin or eye irritation persists.
- Take off contaminated clothing and wash it before reuse.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy group and chlorine atom influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chloro-2-methoxybenzoic Acid
Structure: Chlorine at the 3-position instead of 3. Molecular Formula: C₈H₇ClO₃ (same as 4-chloro isomer). Molecular Weight: 186.59 g/mol . Synthesis: Not explicitly detailed in evidence, but likely involves similar pathways (e.g., Fries rearrangement with positional variation). Applications: Less commonly reported in pharmaceutical contexts compared to the 4-chloro isomer.
Functional Group Variants: 4-Amino-5-chloro-2-methoxybenzoic Acid
Structure: Features an additional amino group at the 5-position. Molecular Formula: C₈H₇ClNO₃. Molecular Weight: ~216.6 g/mol (estimated). Synthesis: Prepared via coupling of 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester, followed by catalytic hydrogenation . Applications:
- Prokinetic Agents : Acts as a selective 5-HT₄ receptor agonist (e.g., ML10302 and SR59768) to stimulate intestinal motility without cardiac side effects like QT prolongation .
- Metabolite Synthesis : Intermediate in the production of metoclopramide metabolites .
Extended Aromatic Systems: 2-(4-Chloro-2-methoxyphenyl)benzoic Acid
Structure: Biphenyl system with a benzoic acid group. Molecular Formula: C₁₄H₁₁ClO₃. Molecular Weight: 262.69 g/mol .
Data Table: Comparative Analysis
Key Research Findings
- Anticancer Activity : Transition metal complexes (e.g., Zn(II) and Ni(II)) of this compound exhibit cytotoxicity against cancer cell lines, likely due to ligand-metal coordination enhancing cellular uptake .
- Reactivity : The carboxylic acid group in this compound facilitates decarboxylation, enabling iodination to form aryl iodides under mild conditions .
- Selectivity: 4-Amino-5-chloro-2-methoxybenzoic acid derivatives show high specificity for 5-HT₄ receptors, avoiding off-target cardiac effects seen in older drugs like cisapride .
Biological Activity
4-Chloro-2-methoxybenzoic acid (C8H7ClO3), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a chloro group and a methoxy group attached to a benzoic acid backbone. Its structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a study assessing various derivatives, it was found that compounds related to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including SNB-19 and NCI-H460, with percentage growth inhibition (PGI) values of 65.12% and 55.61%, respectively, at a concentration of 10 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Degradation Pathways : It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells. This enhancement may help in combating age-related cellular decline .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme, which are involved in various physiological processes .
- Antioxidant Activity : Compounds similar to this compound have been reported to exhibit antioxidant properties, reducing oxidative stress in cellular models .
Antimicrobial Properties
This compound has also been evaluated for its antibacterial activity . Studies indicate that certain derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Safety and Toxicity
While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary assessments suggest low cytotoxicity in normal human cell lines at effective concentrations used for therapeutic evaluations . However, comprehensive toxicity studies are necessary to establish a complete safety profile.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. What are the optimized synthetic routes for 4-chloro-2-methoxybenzoic acid and its derivatives in academic research?
Basic
The synthesis of this compound derivatives typically involves coupling reactions or transition metal complexation. For example, in medicinal chemistry, the compound can be derivatized via amide bond formation using coupling reagents like EDC/HOBt. A 60% yield was achieved by reacting this compound with a phenethylamine derivative in DMSO under nitrogen, followed by purification via column chromatography . For transition metal complexes (e.g., Ru, Pt), stoichiometric reactions with metal salts (e.g., RuCl₃·xH₂O) in refluxing ethanol/water mixtures are commonly employed . Key variables include reaction time (12–24 hours), temperature (60–80°C), and ligand-to-metal molar ratios (2:1 to 4:1).
Q. How can researchers characterize this compound derivatives using spectroscopic and crystallographic methods?
Basic
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.22 (t, J = 5.58 Hz, 1H, NH), 7.74 (d, J = 8.32 Hz, aromatic), and 3.88 (s, 3H, OCH₃) confirm substituent positions .
- ¹³C NMR : Signals at δ 164.0 (C=O) and 157.6 (aryl-OCH₃) are diagnostic for functional groups.
X-ray Crystallography:
SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. For example, metal complexes may crystallize in monoclinic systems (space group P2₁/c), with bond lengths and angles validated against Cambridge Structural Database entries .
Q. What experimental design considerations are critical for studying the anticancer activity of this compound transition metal complexes?
Advanced
- Metal Selection : Ru(II) or Pt(II) centers enhance DNA intercalation and ROS generation. For instance, Ru complexes exhibit IC₅₀ values <10 µM in MCF-7 cells .
- Ligand Geometry : Planar aromatic systems improve intercalation efficiency. Compare octahedral (Ru) vs. square-planar (Pt) geometries using cytotoxicity assays (MTT) and apoptosis markers (Annexin V).
- Control Experiments : Include free ligand and cisplatin as controls to isolate metal-specific effects.
Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?
Advanced
- Refinement Parameters : Adjust thermal displacement parameters (Uiso) in SHELXL to account for disorder in methoxy or chloro groups .
- Twinned Data : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning. Validate with Rint < 5% and CC (correlation coefficient) > 90% .
- Comparative Analysis : Cross-validate bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level).
Q. What role does this compound play in NLRP3 inflammasome inhibition studies?
Advanced
Derivatives like 4-chloro-2-methoxy-N-phenethylbenzamide (Compound 6) inhibit NLRP3 by targeting the ASC pyrin domain.
- Assay Design : Use LPS-primed THP-1 macrophages to measure IL-1β release (ELISA) and caspase-1 activation (Western blot).
- Structure-Activity Relationship (SAR) : Introduce sulfonamide groups at the para-position to enhance binding affinity (Kd < 100 nM) .
Q. How can researchers evaluate this compound derivatives for photodynamic therapy (PDT) applications?
Advanced
- ROS Generation : Irradiate compounds (λ = 650 nm) in the presence of singlet oxygen sensors (e.g., SOSG) and quantify fluorescence.
- Cellular Uptake : Use confocal microscopy with fluorophore-tagged derivatives in 3D tumor spheroids .
- Therapeutic Index : Compare dark toxicity vs. light-activated cytotoxicity (e.g., IC₅₀ ratio > 10 indicates PDT suitability).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Basic
- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Immediate shower/eye wash if skin/eye contact occurs. Contaminated clothing must be laundered on-site .
Q. How can computational tools guide the synthesis of novel this compound derivatives?
Advanced
- Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys/Pistachio) to predict one-step routes. For example, esterification with glycine benzyl ester followed by hydrogenation .
- Docking Studies : AutoDock Vina can model interactions with target proteins (e.g., NLRP3, PDB: 6NPY) to prioritize synthetic targets .
Q. What strategies optimize the pharmacophore profile of this compound in drug discovery?
Advanced
- Bioisosteric Replacement : Substitute chloro with trifluoromethyl to enhance lipophilicity (clogP ~2.5).
- Scaffold Hopping : Fuse with triazole rings to improve metabolic stability (t½ > 4 hours in liver microsomes) .
- Pharmacokinetics : Assess logD (pH 7.4) and plasma protein binding (SPR assays) to refine bioavailability.
Q. How should researchers interpret splitting patterns in NMR spectra of this compound derivatives?
Basic
- Doublet of Doublets (dd) : Observed at δ 7.13 (J = 8.34, 1.95 Hz) due to coupling between adjacent aromatic protons .
- Triplet (t) : NH protons (δ 8.22) split by geminal coupling with CH₂ groups.
- Integration Ratios : Use 3H singlet (OCH₃) as a reference for substituent quantification.
Properties
IUPAC Name |
4-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYMXHWIHFRBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206091 | |
Record name | 4-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57479-70-6 | |
Record name | 4-Chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57479-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057479706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.